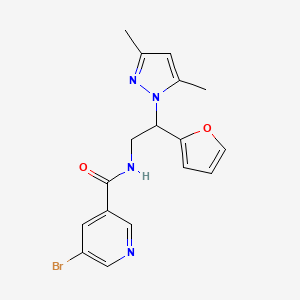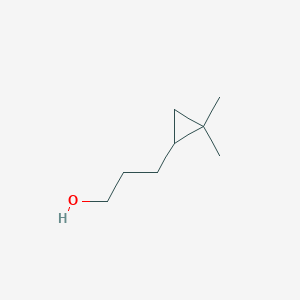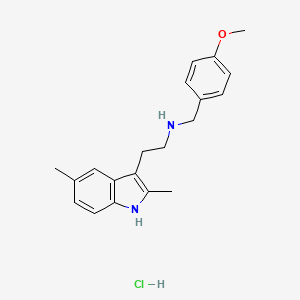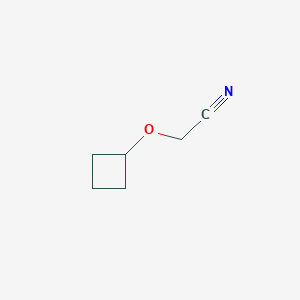
4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a morpholino group, a sulfonyl group, a benzoyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group. These functional groups suggest that the compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and stereochemistry of the final product. It’s also important to note that the synthesis of such a complex molecule would likely require advanced laboratory techniques .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The morpholino group would introduce a ring structure, while the sulfonyl and benzoyl groups would likely contribute to the overall polarity of the molecule. The hydrazinecarbonyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of a hydrazinecarbonyl group suggests that it could participate in condensation reactions. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of a sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
One significant application of sulfonamide derivatives, including compounds similar to the one , is their role as carbonic anhydrase inhibitors. These compounds have been explored for their potent inhibitory properties against different carbonic anhydrase isozymes, which are essential for various physiological processes. For example, thioureido-substituted sulfonamides have shown good inhibitory properties against cytosolic isozymes CA I and CA II, and the transmembrane isozyme CA XII, indicating potential for treating conditions like glaucoma through the reduction of intraocular pressure in animal models (Mincione et al., 2005).
Anticancer Activity
Sulfonamide derivatives have also been evaluated for their in vitro antitumor activity. Some chlorinated compounds, for instance, exhibited excellent antitumor activity against HepG2 and MCF-7 cell lines. Studies suggest that these compounds' mechanisms might involve interactions with specific cellular targets, such as KSHV thymidylate synthase complex, indicating their potential as cancer therapies (Fahim & Shalaby, 2019).
Pro-apoptotic Effects
Research into new sulfonamide derivatives has shown that they can activate pro-apoptotic genes, potentially through the activation of p38/ERK phosphorylation in cancer cells. This suggests a pathway through which these compounds could induce apoptosis in tumor cells, highlighting another aspect of their potential therapeutic applications (Cumaoğlu et al., 2015).
Antimicrobial Activity
Compounds bearing sulfonamide groups have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacteria and fungi, suggesting their use as antimicrobial agents in medical treatments (Sarvaiya et al., 2019).
Angiotensin II Antagonism
Sulfonamide derivatives have been prepared and tested as angiotensin II (AII) antagonists, showing high affinity for the AT1 receptor subtype. These compounds have been evaluated for their efficacy in inhibiting the AII pressor response, with some surpassing benchmark drugs in animal models. This suggests their potential application in treating cardiovascular diseases (Ashton et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O7S2/c1-15-13-26(14-16(2)33-15)35(31,32)20-11-7-18(8-12-20)22(28)24-23-21(27)17-5-9-19(10-6-17)34(29,30)25(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCPQBMTZQRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide](/img/structure/B2834014.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)



